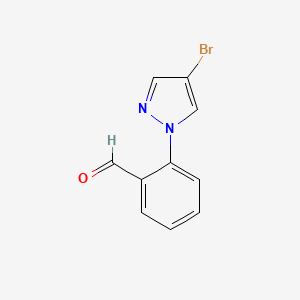

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJFKWHUIAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670724 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-66-4 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde chemical structure properties

Executive Summary

Compound Identity:

-

CAS Number: 1174064-66-4[1]

-

Molecular Formula: C₁₀H₇BrN₂O

-

Molecular Weight: 251.08 g/mol

Significance: 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde represents a high-value "lynchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho disposition of a reactive electrophile (aldehyde) and a nucleophilic heterocycle (pyrazole) bearing a halogen handle (bromine). This architecture enables Diversity-Oriented Synthesis (DOS) , allowing researchers to access tricyclic scaffolds—specifically pyrazolo[1,5-a]quinolines —while retaining a functional handle for late-stage diversification via palladium-catalyzed cross-coupling.

Molecular Architecture & Physiochemical Profile

The molecule is defined by three distinct reactive zones, each serving a specific function in drug design workflows:

-

The Electrophilic Anchor (Aldehyde): Positioned at C1 of the benzene ring, this group serves as the initiation point for condensation reactions (e.g., Knoevenagel, Wittig) and cascade cyclizations.

-

The Heterocyclic Core (Pyrazole): Attached at the N1 position to the benzene C2, it acts as the nucleophilic partner in cyclization events.

-

The Orthogonal Handle (C4-Bromine): The bromine atom on the pyrazole ring is electronically isolated from the aldehyde reactivity, allowing for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings without protecting group manipulations.

Table 1: Key Physiochemical Properties

| Property | Value / Description | Significance |

| Physical State | Solid (Crystalline powder) | Stable for storage; easy handling in solid-phase dispensing. |

| Melting Point | ~110–115 °C (Estimated based on analogs) | Indicates good thermal stability for reflux conditions. |

| Solubility | DMSO, DMF, DCM, EtOAc | Compatible with standard organic synthesis solvents. |

| LogP | ~2.7–3.0 | Lipophilic; suitable for cell-permeable scaffold design. |

| H-Bond Acceptors | 3 (N2, O, Br) | Interaction points for protein binding pockets. |

Synthetic Pathways: Validated Protocols

To ensure reproducibility, we focus on the Nucleophilic Aromatic Substitution (SₙAr) method. This route is superior to metal-catalyzed couplings for this specific scaffold due to the activating nature of the aldehyde group.

Protocol A: Synthesis from 2-Fluorobenzaldehyde

Rationale: The aldehyde group at the ortho position acts as an electron-withdrawing group (EWG), sufficiently activating the fluorine atom for displacement by the pyrazole nitrogen.

Reagents:

-

2-Fluorobenzaldehyde (1.0 equiv)

-

4-Bromo-1H-pyrazole (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-bromo-1H-pyrazole and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the pyrazolate anion.

-

Addition: Add 2-fluorobenzaldehyde dropwise.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The aldehyde activates the ring, facilitating the displacement of fluoride.

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash with water, and dry.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Figure 1: SₙAr Synthesis Pathway. The electron-deficient 2-fluorobenzaldehyde undergoes nucleophilic attack by the pyrazolate anion.

Reactivity Landscape & Scaffold Divergence

The true value of CAS 1174064-66-4 lies in its ability to access complex tricyclic systems. The proximity of the aldehyde (C=O) to the pyrazole C5-H allows for intramolecular cyclization.

Pathway 1: Pyrazolo[1,5-a]quinoline Formation

This is the primary application. Condensation with active methylene compounds followed by cyclization yields the pyrazolo[1,5-a]quinoline core, a scaffold found in various bioactive compounds (e.g., adenosine antagonists).

-

Mechanism: Knoevenagel condensation of the aldehyde with a reagent like ethyl acetoacetate, followed by intramolecular nucleophilic attack of the pyrazole C5 (or N2) onto the resulting alkene/intermediate.

Pathway 2: Late-Stage Functionalization (The Bromine Handle)

The 4-bromo substituent remains intact during the cyclization described above. This allows researchers to build the tricyclic core first, and then use Suzuki-Miyaura coupling to install diversity elements (R-groups) at the periphery, maximizing library size with minimal synthetic steps.

Figure 2: Divergent Synthesis Strategy. The molecule allows for either immediate scaffold construction (Green) or peripheral functionalization (Red).

Handling & Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, standard protocols for halogenated aryl aldehydes and pyrazoles apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Fisher Scientific. 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde Product Specifications. Retrieved from

-

Accela Chem. Product Catalog: CAS 1174064-66-4.[1] Retrieved from

-

Heterocycles Journal. Synthesis of Pyrazolo[1,5-a]quinolines. (General methodology for pyrazolo-quinoline construction). Retrieved from

-

PubChem. 4-(1H-Pyrazol-1-yl)benzaldehyde (Analogous Structure Properties). Retrieved from

-

ChemScene. 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde MSDS & Properties. Retrieved from

Sources

The 4-bromo-1H-pyrazol-1-yl Moiety: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of the Pyrazole Nucleus in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design and development of novel therapeutic agents.[1] First synthesized in 1883, this versatile scaffold has demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] The inherent structural features of the pyrazole nucleus, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it an ideal framework for the construction of potent and selective modulators of physiological processes.[3]

Within the vast landscape of pyrazole-containing compounds, the 4-bromo-1H-pyrazol-1-yl moiety has garnered significant attention as a "privileged scaffold" in medicinal chemistry. The strategic placement of a bromine atom at the C4 position of the pyrazole ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the biological activity profile of the 4-bromo-1H-pyrazol-1-yl moiety, with a focus on its applications in oncology, infectious diseases, and inflammatory disorders.

I. Anticancer Activity: Targeting the Kinome and Beyond

The 4-bromo-1H-pyrazol-1-yl moiety is a prominent feature in a multitude of small molecule kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[4][5] The bromine atom at the C4 position can engage in halogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, contributing to enhanced potency and selectivity.[6]

Kinase Inhibition: A Versatile Strategy for Cancer Therapy

Derivatives of 4-bromo-1H-pyrazole have been shown to inhibit a range of kinases implicated in cancer cell proliferation, survival, and angiogenesis.[7] A general workflow for the synthesis and evaluation of such inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to introduce diversity at the C4 position, followed by in vitro kinase inhibition assays.[8]

Experimental Workflow: Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors

Caption: A generalized workflow for the development of pyrazole-based kinase inhibitors.

Table 1: Representative 4-bromo-1H-pyrazol-1-yl Containing Kinase Inhibitors and their Anticancer Activity

| Compound/Derivative Class | Target Kinase(s) | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |

| Pyrazolo[4,3-f]quinoline derivatives | Haspin Kinase | HCT116, HeLa | IC50 = 1.7 µM (HCT116), 3.6 µM (HeLa) | [7] |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | MCF7 (Breast Cancer) | IC50 = 0.25 µM | [7] |

| 5-bromo-isatin-pyrazoline conjugate | Not specified | Leukemia cell lines | GI50 = 0.69-3.35 µM | Not specified in provided text |

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, the 4-bromo-1H-pyrazol-1-yl scaffold contributes to anticancer activity through other mechanisms. For instance, certain derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[4]

II. Antibacterial Activity: A Renewed Hope Against Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. The 4-bromo-1H-pyrazol-1-yl moiety has been incorporated into compounds exhibiting potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Inhibition of Bacterial DNA Gyrase

A key target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. A series of novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl) phenol derivatives have been synthesized and shown to inhibit S. aureus and B. subtilis DNA gyrase.

Table 2: Antibacterial Activity of 4-bromo-1H-pyrazol-1-yl Derivatives against DNA Gyrase

| Compound | Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC50 (µg/mL) | Reference(s) |

| 3h | B. subtilis ATCC 6633 | 0.39 | 0.18 | [9] |

| 3h | S. aureus ATCC 6538 | 0.78 | 0.25 | [9] |

| 3h | P. fluorescens ATCC 13525 | 1.562 | Not Reported | [9] |

Signaling Pathway: Inhibition of Bacterial DNA Replication by DNA Gyrase Inhibitors

Caption: Mechanism of action of DNA gyrase inhibitors.

III. Anti-inflammatory and Antiviral Activities

The versatility of the 4-bromo-1H-pyrazol-1-yl scaffold extends to the development of agents with anti-inflammatory and antiviral properties. The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), and its derivatives have been shown to inhibit key inflammatory mediators.[10][11]

Anti-inflammatory Effects

Pyrazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[11] The 4-bromo substitution can enhance the binding of these compounds to the active site of COX-2, leading to improved potency and selectivity.

Antiviral Potential

The 4-bromo-1H-pyrazol-1-yl moiety is also a constituent of molecules with potential antiviral applications.[12] For instance, 4-bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of Erdafitinib and Savolitinib, which are being investigated for their utility in treating viral infections alongside their primary anticancer indications.[13]

IV. Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for measuring the inhibitory effect of compounds on the activity of a specific kinase using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction.[8][13][14][15][16]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][17][18][19]

Materials:

-

Cells of interest

-

Cell culture medium

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.[6][10][20][21]

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

5x Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

-

ATP

-

Test compounds (dissolved in DMSO or dilute NaOH)

-

Stop buffer/loading dye (containing SDS and bromophenol blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing the 5x Gyrase Assay Buffer, relaxed plasmid DNA, and ATP.

-

Add varying concentrations of the test compound to the reaction tubes. Include a no-inhibitor control.

-

-

Enzyme Addition and Incubation:

-

Add a pre-determined amount of purified DNA gyrase to each tube.

-

Mix gently and incubate the reactions at 37°C for 30 to 60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding the stop buffer/loading dye and chloroform/isoamyl alcohol.

-

-

Sample Preparation and Electrophoresis:

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Run the gel at a low voltage to separate the supercoiled and relaxed DNA forms.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain and visualize under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing inhibitor concentration.

-

V. Conclusion and Future Perspectives

The 4-bromo-1H-pyrazol-1-yl moiety has firmly established itself as a privileged scaffold in medicinal chemistry, contributing to the development of a diverse array of biologically active compounds. Its unique electronic and steric properties, conferred by the bromine substitution, facilitate key interactions with various biological targets, leading to potent and often selective pharmacological effects. The continued exploration of this versatile moiety, coupled with advances in rational drug design and synthetic methodologies, holds immense promise for the discovery of next-generation therapeutics for the treatment of cancer, infectious diseases, and inflammatory conditions. Future research will likely focus on further elucidating the structure-activity relationships of 4-bromo-1H-pyrazol-1-yl derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and expanding their therapeutic applications to new disease areas.

VI. References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PMC. [Link]

-

Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2024). MDPI. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. [Link]

-

Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. (2005). CORE. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. promega.com [promega.com]

- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

- 14. promega.com [promega.com]

- 15. carnabio.com [carnabio.com]

- 16. ADP-Glo™ Kinase Assay Protocol [promega.kr]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. clyte.tech [clyte.tech]

- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. topogen.com [topogen.com]

The Architectural Versatility of Ortho-Substituted Pyrazolyl Benzaldehydes: A Technical Guide for Advanced Synthesis and Application

For Immediate Release

A comprehensive technical guide has been released, detailing the synthesis, characterization, and application of ortho-substituted pyrazolyl benzaldehyde building blocks. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development and materials science, providing a foundation for innovation in these fields.

The guide emphasizes the strategic importance of the pyrazole nucleus, a privileged scaffold in medicinal chemistry, and the unique synthetic opportunities presented by the ortho-positioning of a benzaldehyde group.[1][2][3] This specific arrangement offers a gateway to novel molecular architectures with significant potential in the development of kinase inhibitors, catalytic systems, and advanced materials.[4][5]

I. Introduction: The Strategic Value of the Ortho-Formylphenyl Pyrazole Core

The pyrazole ring is a cornerstone in the design of bioactive molecules, with numerous FDA-approved drugs featuring this heterocycle.[3][6] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. When appended to a phenyl ring bearing an ortho-aldehyde, the resulting building block, an ortho-substituted pyrazolyl benzaldehyde, becomes a powerful synthon for creating complex molecular frameworks. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including the formation of Schiff bases, the construction of macrocycles, and the synthesis of other heterocyclic systems. This guide explores the chemical nuances of this valuable class of compounds, providing insights into their synthesis and diverse applications.

II. Synthetic Methodologies: Crafting the Building Blocks

The synthesis of ortho-substituted pyrazolyl benzaldehydes can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scale, and available starting materials. This guide details two primary and effective strategies: the Vilsmeier-Haack formylation of N-arylpyrazoles and palladium-catalyzed cross-coupling reactions.

A. Vilsmeier-Haack Reaction: Direct Formylation of N-Arylpyrazoles

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[8][10]

While this method is highly effective for the formylation of many heterocyclic systems, direct formylation of 1-phenyl-1H-pyrazole at the ortho position of the phenyl ring is challenging. The reaction often preferentially occurs at the electron-rich C4 position of the pyrazole ring.[11] However, a two-step approach, involving the initial synthesis of a phenylhydrazone followed by cyclization and formylation, can yield pyrazole-4-carbaldehydes.[1][2]

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is favored for its operational simplicity and the use of relatively inexpensive reagents. The choice of DMF and POCl₃ is standard for generating the Vilsmeier reagent, which is a mild electrophile suitable for reacting with activated aromatic systems. The reaction temperature and time are critical parameters that need to be optimized based on the substrate's reactivity to maximize the yield of the desired formylated product.[8][9]

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Convergent Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[12][13][14] This method offers a highly convergent and flexible route to ortho-substituted pyrazolyl benzaldehydes by coupling an appropriately substituted pyrazole with an ortho-halobenzaldehyde derivative.

This strategy involves the reaction of a pyrazole-boronic acid or ester with an ortho-bromobenzaldehyde or its corresponding acetal in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[15]

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is often preferred for its broad substrate scope and functional group tolerance. The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is standard. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for the transmetalation step, which involves the transfer of the pyrazolyl group from boron to palladium.[13] The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Key applications of ortho-substituted pyrazolyl benzaldehydes.

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of ortho-substituted pyrazolyl benzaldehydes.

Protocol 1: Two-Step Synthesis of 1,3-Diarylpyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the acetophenone phenylhydrazone.

Step 2: Vilsmeier-Haack Formylation

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (3.0 eq) dropwise to the DMF, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add the acetophenone phenylhydrazone (1.0 eq) portion-wise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 1,3-diarylpyrazole-4-carbaldehyde. [1][16]

Protocol 2: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde via Suzuki-Miyaura Coupling

-

In a microwave vial, combine 1H-pyrazole-1-boronic acid pinacol ester (1.2 eq), 2-bromobenzaldehyde (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of dioxane and water.

-

Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain 2-(1H-pyrazol-1-yl)benzaldehyde.

VI. Conclusion

Ortho-substituted pyrazolyl benzaldehydes are versatile and valuable building blocks in modern organic synthesis. Their strategic design allows for the creation of a diverse array of complex molecules with significant potential in drug discovery and catalysis. This technical guide provides a solid foundation for researchers to explore the synthesis and application of these important synthons, paving the way for future innovations in science and medicine. The methodologies and insights presented herein are intended to empower scientists to harness the full potential of these unique molecular architectures.

References

Click to expand

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). SSRN Electronic Journal. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications. Available at: [Link]

-

Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

- Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. (n.d.). Iraqi Journal of Pharmaceutical Sciences.

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry.

- Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl] -1H-Benzimidazoles As Potential Antimicrobial Agents. (2014).

-

Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. (n.d.). Taylor & Francis Online. Available at: [Link]

- 194 recent advances in the synthesis of new pyrazole deriv

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

- (PDF) Schiff Base Complexes for Catalytic Application. (n.d.).

- Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). (n.d.).

- Convenient Method for the ortho-Formyl

-

Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

- Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- Convenient Method for the ortho-Formyl

- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. (n.d.).

- IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. (n.d.).

-

2-(1h-pyrazol-1-yl)benzaldehyde (C10H8N2O). (n.d.). PubChemLite. Available at: [Link]

- Formylation. (n.d.). University of Michigan LSA Chemistry.

- A short review on chemistry of schiff base metal complexes and their catalytic applic

- CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. (n.d.).

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.).

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv

-

Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

- Different Schiff Bases—Structure, Importance and Classific

- Diaminomethylation of Pyrazoles. (n.d.).

- Directed (ortho)

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

-

Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

-

Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI. Available at: [Link]

- Synthesis and Pharmacological Activities of Pyrazole Deriv

-

Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. (2020). YouTube. Available at: [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Available at: [Link]

- Key Features of Benzaldehyde ¹H NMR Spectrum. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.

- Electronic Supplementary Inform

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Landscape of Substituted Pyrazolyl Benzaldehydes: A Technical Guide for Researchers

An In-depth Examination of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and its Analogs for Drug Discovery and Chemical Synthesis

For researchers and scientists engaged in the intricate process of drug development and novel chemical synthesis, the family of pyrazolyl benzaldehydes represents a class of heterocyclic compounds with significant potential. These molecules serve as versatile building blocks, or synthons, in the creation of more complex chemical entities with a wide range of biological activities. This guide provides a detailed technical overview of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and its closely related analogs, focusing on their chemical identity, availability, and the critical role they play in modern chemical research.

The Challenge of Identifying 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

A thorough investigation into the chemical landscape for "2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde" reveals a notable absence of a specific, dedicated CAS (Chemical Abstracts Service) number. This suggests that this particular isomer may be a novel compound, not yet widely synthesized or characterized, or that it is indexed under a less common nomenclature. The absence of a unique CAS identifier presents a challenge for direct procurement and for sourcing established experimental data.

However, the landscape is rich with structurally similar compounds, many of which are commercially available and have been documented in chemical literature. These analogs, which feature substitutions on the pyrazole or benzaldehyde rings, provide valuable insights into the chemical properties and synthetic utility of this class of molecules. For researchers, these related compounds offer a starting point for analog-based drug design, structure-activity relationship (SAR) studies, and the development of novel synthetic methodologies.

A Survey of Commercially Available Analogs

While a direct source for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not readily identifiable, a number of its constitutional isomers and substituted derivatives are available from various chemical suppliers. These compounds are invaluable for comparative studies and as starting materials for further chemical elaboration.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde | 1249321-90-1 | C₁₂H₁₁BrN₂O | 279.13 |

| 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde | 1702200-52-9 | C₁₀H₆BrFN₂O | 269.07 |

| 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | 1702774-53-5 | C₁₀H₆BrClN₂O | 285.53 |

| 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde | 1699540-20-9 | C₁₀H₆BrClN₂O | 285.53 |

| 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | 1186663-53-5 | C₁₀H₇BrN₂O | 251.08 |

| 2-(4-bromo-1H-pyrazol-1-yl)pyrazine | 1183521-48-3 | C₇H₅BrN₄ | 225.05 |

This table summarizes key molecular information for several close analogs, providing researchers with a foundation for selecting appropriate starting materials for their synthetic campaigns.

Sourcing and Procurement: A Guide to Key Suppliers

For drug development professionals and research scientists, the timely acquisition of high-quality starting materials is paramount. The following suppliers have been identified as sources for the aforementioned analogs of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. It is recommended to consult the suppliers' websites for the most current information on stock availability, purity, and pricing.

Identified Suppliers:

-

BLDpharm : Offers a range of substituted pyrazolyl benzaldehydes, including 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde (CAS: 1702200-52-9)[1], 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde (CAS: 1702774-53-5)[2], and 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde (CAS: 1699540-20-9)[3].

-

ChemScene : A supplier for 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde (CAS: 1249321-90-1)[4] and 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1186663-53-5)[5].

-

Dana Bioscience : Lists 4-Bromo-2-(4-chloro-1h-pyrazol-1-yl)benzaldehyde for sale[6].

-

SynHet : A manufacturer and supplier of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine (CAS: 1183521-48-3)[7].

-

Fluorochem : Also a supplier of 2-(4-bromo-1H-pyrazol-1-yl)pyrazine (CAS: 1183521-48-3)[8].

Synthetic Considerations and Experimental Design

The synthesis of pyrazolyl benzaldehydes typically involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation between a substituted pyrazole and a halogenated benzaldehyde. The choice of reaction conditions, including the base, solvent, and catalyst, is critical for achieving a high yield and purity of the desired product.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of substituted pyrazolyl benzaldehydes.

When designing a synthetic route, it is imperative to consider the reactivity of the starting materials and the potential for side reactions. For instance, the presence of multiple halogen atoms on the benzaldehyde ring can lead to a mixture of products if the reaction conditions are not carefully controlled. Similarly, the acidity of the pyrazole N-H bond will influence the choice of base.

Conclusion and Future Outlook

While 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde itself remains an elusive target in commercial catalogs, the rich availability of its analogs provides a fertile ground for chemical exploration. The versatility of the pyrazole and benzaldehyde scaffolds ensures that this class of compounds will continue to be of significant interest to researchers in medicinal chemistry and materials science. As synthetic methodologies evolve, it is likely that a direct and efficient synthesis for 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde will be developed, further expanding the chemical space available to scientists. Until then, the study and application of its known analogs will continue to drive innovation in these critical fields.

References

-

Dana Bioscience. 4-Bromo-2-(4-chloro-1h-pyrazol-1-yl)benzaldehyde 1g. [Link]

Sources

- 1. 1702200-52-9|2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 1702774-53-5|2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1699540-20-9|5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. danabiosci.com [danabiosci.com]

- 7. 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine [synhet.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

N-Arylated Pyrazole Aldehydes: Mechanistic Pathways, Synthetic Protocols, and Therapeutic Applications

Introduction & Strategic Significance

N-arylated pyrazole aldehydes—specifically 1-aryl-1H-pyrazole-4-carbaldehydes—represent a privileged class of pharmacophores and highly versatile synthetic intermediates in modern medicinal chemistry. Their unique structural topology, which combines an electron-rich pyrazole core with a reactive formyl group and a lipophilic aryl substituent, makes them ideal building blocks for discovering novel antimicrobial, antioxidant, and anticancer agents 1[1].

As a Senior Application Scientist, I approach these scaffolds not merely as end-products, but as highly programmable nodes in complex synthetic networks. Whether deployed in multi-component Biginelli reactions or utilized for the assembly of fused heterocycles, understanding the fundamental reactivity of the pyrazole-4-carbaldehyde core is essential for rational drug design 2[2].

Mechanistic Insights: The Vilsmeier-Haack Pathway

The most robust, scalable, and atom-economical method for synthesizing 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) cyclization-formylation of aryl hydrazones. This transformation is a masterclass in tandem reactivity, where a single reagent system drives both heterocyclic ring closure and subsequent C-C bond functionalization 3[3].

Causality of the VH Reagent: The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The initial exothermic reaction between POCl₃ and DMF generates the highly electrophilic chloromethyleniminium ion (the active VH reagent).

Stepwise Progression:

-

Nucleophilic Attack: The nitrogen of the hydrazone (or its tautomeric enamine form) attacks the electrophilic VH reagent.

-

Cyclization: A subsequent intramolecular cyclization expels a chloride ion, forming the pyrazole core.

-

C4-Formylation: The newly formed pyrazole ring is highly electron-rich at the C4 position. A second equivalent of the VH reagent attacks this specific position due to directed regioselectivity.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final 4-formyl group 3[3].

Tandem cyclization and C4-formylation of aryl hydrazones via the Vilsmeier-Haack mechanism.

Experimental Methodologies: Self-Validating Protocol

To ensure high fidelity, reproducibility, and yield, the following protocol for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is optimized for thermodynamic control and safety 1[4].

Step 1: Preparation of the VH Reagent (Temperature Control Checkpoint)

-

Action: Cool 10 mL of anhydrous DMF in a round-bottom flask to 0–5 °C using an ice-salt bath. Add 1.2 mL of POCl₃ dropwise over 15 minutes under an inert argon atmosphere.

-

Causality: The formation of the chloromethyleniminium ion is highly exothermic. Dropwise addition prevents thermal runaway and the degradation of DMF into dimethylamine, which would poison the electrophile and drastically reduce yields.

Step 2: Hydrazone Addition

-

Action: Dissolve 0.001 mol of the substituted phenylhydrazone in 5 mL of anhydrous DMF. Add this solution dropwise to the cold VH reagent.

-

Causality: Maintaining low temperatures during the addition phase prevents premature, uncontrolled side reactions (such as polymerization or unwanted electrophilic aromatic substitution on the aryl ring).

Step 3: Cyclization and Formylation (Kinetic to Thermodynamic Shift)

-

Action: Remove the ice bath and gradually heat the reaction mixture to 60–65 °C. Stir continuously for 6 hours.

-

Causality: The initial nucleophilic attack is kinetically favored at low temperatures, but the subsequent ring closure and second formylation require thermal energy to overcome the activation barrier 1[4].

Step 4: Quenching and Hydrolysis

-

Action: Pour the cooled reaction mixture over crushed ice and neutralize carefully with saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7.

-

Causality: Ice prevents the exothermic hydrolysis of excess POCl₃ from destroying the product. Neutralization drives the hydrolysis of the iminium intermediate to the target aldehyde, prompting the product to precipitate out of the aqueous layer as a self-validating visual confirmation of reaction success.

Data Presentation: Biological Activities

N-arylated pyrazole aldehydes and their downstream derivatives exhibit profound biological activities. Substituent effects on the aryl ring heavily dictate the electronic distribution and target binding affinity 1[1].

| Compound / Scaffold | Functionalization | Primary Biological Activity | Mechanism / Target | Ref |

| 1-Aryl-1H-pyrazole-4-carbaldehyde | Methyl/Methoxy on Aryl ring | Antimicrobial & Antioxidant | DPPH / Hydroxyl radical scavenging | 1[1] |

| Thiazolo[2,3-b]pyrimidinones | Pyrazole-coumarin hybrid via Biginelli | Antibacterial (MIC: 1.56–12.5 μg/mL) | Ribosomal A site RNA targeting | 2[2] |

| Pyrazolo[1,2-b]phthalazines | Fused phthalhydrazide-pyrazole | Anticancer & Antioxidant | DNA intercalation / ROS modulation | 5[5] |

| Coumarin-Pyrazole Hybrids | 4-Formyl coumarin-pyrazole | Anti-tubercular & Anti-inflammatory | Enzyme inhibition (various) | 6[6] |

Downstream Applications: Multi-Component Workflows

The true value of 1-aryl-1H-pyrazole-4-carbaldehydes lies in their utility as electrophilic hubs for multi-component reactions (MCRs).

-

Biginelli Reaction: Condensation of the pyrazole aldehyde with urea/thiourea and a β-dicarbonyl compound yields complex pyrimidine derivatives with potent antimicrobial properties, selectively targeting bacterial ribosomal RNA 2[2].

-

Phthalhydrazide Condensation: Reacting the aldehyde with phthalhydrazide and malononitrile in a one-pot, base-catalyzed system yields pyrazolo[1,2-b]phthalazine-5,10-diones, which are highly sought after in oncology research 5[5].

Divergent multi-component synthetic workflows utilizing the pyrazole-4-carbaldehyde core.

Conclusion

The synthesis and functionalization of N-arylated pyrazole aldehydes represent a cornerstone of modern heterocyclic chemistry. By mastering the thermodynamic and kinetic controls of the Vilsmeier-Haack reaction, researchers can reliably generate these versatile scaffolds. Their subsequent deployment in multi-component reactions continues to yield novel chemical entities with profound therapeutic potential, bridging the gap between synthetic methodology and drug discovery.

References

- Gondru et al., "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties", nih.gov.

- "Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies", scispace.com.

- "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent", rsc.org.

- "Synthesis and Functionalization of Coumarin-Pyrazole Scaffold: Recent Develop", kthmcollege.ac.in.

- "Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines", chemrevlett.com.

Sources

- 1. scispace.com [scispace.com]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

Engineering the Privileged Scaffold: Structural Analogs of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde in Drug Discovery

Introduction

The pyrazole ring is a ubiquitous, five-membered 1,2-diazole heterocycle recognized as a "privileged scaffold" in medicinal chemistry[1]. Its integration into complex molecular architectures has yielded blockbuster therapeutics ranging from kinase inhibitors (e.g., ruxolitinib) to anti-inflammatory agents (e.g., celecoxib)[1][2]. Among pyrazole-containing intermediates, 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde represents a highly versatile bifunctional building block. This guide explores the rational design, synthesis, and pharmacological evaluation of structural analogs derived from this core, providing application scientists with a comprehensive framework for lead optimization.

Structural Anatomy & Rational Design

The utility of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde stems from its orthogonal reactivity profile, which allows scientists to independently modify different regions of the molecule:

-

The Aldehyde Moiety: Serves as an electrophilic handle for condensation reactions. It readily undergoes Schiff base formation with primary amines or Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to yield fused heterocyclic systems like pyrans and coumarins[3].

-

The 4-Bromo-Pyrazole Core: The bromo substituent at the C4 position of the pyrazole ring is relatively inert to nucleophilic attack but highly susceptible to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). This allows for late-stage diversification of the steric and electronic environment of the pyrazole[4].

-

The Benzene Ring: Modulating the substitution pattern on the benzaldehyde ring (e.g., introducing a 5-fluoro group to synthesize 5-fluoro-2-(1H-pyrazol-1-yl)benzaldehyde) alters the lipophilicity, target binding affinity, and metabolic stability of the resulting analogs[5].

Synthetic Workflows & Self-Validating Protocols

To synthesize the core scaffold and its analogs, application scientists typically employ a Nucleophilic Aromatic Substitution (SNAr) strategy.

Protocol: Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde via SNAr

Causality & Rationale: The reaction utilizes a 2-halobenzaldehyde (typically 2-fluorobenzaldehyde due to the high electronegativity of fluorine, which strongly activates the ortho-position for nucleophilic attack). Potassium carbonate (K₂CO₃) is selected as a mild base; it is sufficiently basic to deprotonate 4-bromo-1H-pyrazole (pKa ~14.2) but mild enough to prevent the Cannizzaro side-reaction on the aldehyde. N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic solvent, it accelerates the SNAr by leaving the nucleophilic pyrazolide anion relatively unsolvated and highly reactive[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the pyrazolide anion.

-

Substitution: Slowly add 2-fluorobenzaldehyde (1.1 equiv, 11 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 130 °C using a precisely controlled oil bath for 6–8 hours[3].

-

In-Process Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The disappearance of the 4-bromo-1H-pyrazole spot and the emergence of a new UV-active product spot indicates completion.

-

Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

-

Structural Validation: Confirm the structure via ¹H NMR. The defining diagnostic peaks are the aldehyde proton (singlet, ~10.2 ppm) and the two isolated pyrazole protons (singlets, ~7.8 and 8.1 ppm).

Synthetic logic and diversification of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde.

Pharmacological Implications of Structural Modifications

The strategic modification of the 2-(1H-pyrazol-1-yl)benzaldehyde scaffold yields distinct pharmacological profiles:

-

Anticancer Fused Pyrans: By subjecting the aldehyde group to a multicomponent condensation with malononitrile and active methylene compounds, researchers have generated fused pyran derivatives. These analogs demonstrate potent inhibitory activity against lung, breast, and colon cancer cell lines by disrupting cell cycle progression[3].

-

Dual COX/LOX Inhibitors: Inflammation is mediated by the arachidonic acid cascade. Pyrazole analogs have been engineered to act as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). For instance, incorporating carboxylic acid and benzothiophenyl moieties onto the pyrazole core yields compounds that inhibit COX-2 (IC₅₀ = 0.01 µM) and 5-LOX (IC₅₀ = 1.78 µM), outperforming standards like celecoxib in edema inhibition models[6].

-

Antimicrobial Agents: Replacing the bromo group with highly lipophilic, electron-withdrawing groups (e.g., trifluoromethylphenyl) shifts the bioactivity toward antimicrobial efficacy. Such analogs exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1].

Dual COX-2/5-LOX inflammatory pathway inhibition by pyrazole analogs.

Quantitative Structure-Activity Data

To guide future rational design, the following table summarizes the quantitative pharmacological data of key pyrazole structural analogs derived from or related to the core scaffold.

| Structural Modification / Analog Class | Primary Target / Assay | Potency (IC₅₀ / MIC) | Biological Application |

| Pyrazole-Benzothiophenyl Carboxylic Acids | COX-2 Enzyme | IC₅₀ = 0.01 µM | Anti-inflammatory (Edema)[6] |

| Pyrazole-Benzothiophenyl Carboxylic Acids | 5-LOX Enzyme | IC₅₀ = 1.78 µM | Anti-inflammatory (Dual)[6] |

| 1-[4-(Trifluoromethyl)phenyl]pyrazoles | MRSA / VRE Growth | MIC < 1.0 µg/mL | Antibacterial (Biofilm Eradication)[1] |

| Fused Pyran-Pyrazole Derivatives | Cancer Cell Lines (In vitro) | Sub-micromolar (Variable) | Anticancer (Cell Cycle Arrest)[3] |

| 4-Bromopyrazole Core (Unmodified) | S. typhimurium mutation | N/A (Mutagenic Assay) | Chemical Probe / Baseline[4] |

Conclusion

The 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde scaffold is a master key in modern drug discovery. By understanding the causality behind its synthetic assembly—specifically the precise control of SNAr conditions—and leveraging its orthogonal reactive sites, researchers can systematically explore chemical space. Whether targeting the arachidonic acid pathway for inflammation or disrupting tumor cell cycles, the rational modification of this pyrazole-benzaldehyde core remains a highly productive strategy for generating novel therapeutics.

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central (PMC) URL: [Link]

-

Title: Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis Source: MDPI Pharmaceuticals URL: [Link]

-

Title: Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations Source: PubMed Central (PMC) URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis | MDPI [mdpi.com]

- 3. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Condensation Reaction of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4] The condensation of pyrazole-containing aldehydes with primary amines to form Schiff bases (imines) represents a highly effective strategy for molecular diversification, leading to novel chemical entities with enhanced biological potential.[2][5] The resulting azomethine group (–CH=N–) is not merely a linker but is often critical to the compound's bioactivity.[3]

This guide provides a comprehensive overview and detailed protocols for the condensation reaction between 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde and various primary amines. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and discuss the characterization and potential applications of the resulting pyrazole-based Schiff bases in the realm of drug discovery and development.

Chemical Principles: The Mechanism of Schiff Base Formation

The formation of a Schiff base is a classic example of a condensation reaction, specifically a nucleophilic addition-elimination reaction.[6][7] The reaction between an aldehyde and a primary amine proceeds via a two-stage mechanism under mild, often acid-catalyzed, conditions.

Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is typically reversible.

Stage 2: Dehydration The carbinolamine intermediate is then protonated on the hydroxyl group, making it a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond characteristic of an imine or Schiff base.[6][8] The removal of water from the reaction mixture can drive the equilibrium towards the product.[8]

Figure 1: General mechanism of Schiff base formation.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of Schiff bases from 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde. Optimization may be required depending on the specific amine used.

Protocol 1: General Synthesis of Pyrazole-Based Schiff Bases

This protocol is adapted from established methods for Schiff base synthesis.[5][9][10]

Materials:

-

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

-

Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin-layer chromatography (TLC) apparatus

-

Buchner funnel and filter paper

-

Desiccator with anhydrous CaCl2

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol) in 20 mL of absolute ethanol. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 20 mL of absolute ethanol.

-

Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[5][11]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period ranging from 2 to 10 hours.[5][10] The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Isolation: After the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[10]

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.

Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)

For a more rapid and environmentally friendly synthesis, microwave irradiation can be employed.[12][13]

Materials:

-

Same as Protocol 1

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (1.0 mmol), the primary amine (1.0 mmol), and 5-10 mL of ethanol.

-

Add 1-2 drops of glacial acetic acid.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).[14]

-

Monitor the reaction progress by TLC.

-

After completion, cool the vessel and isolate the product as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields

The choice of amine and reaction conditions can significantly impact the yield of the Schiff base. The following table summarizes typical conditions for different classes of amines.

| Amine Type | Solvent | Catalyst | Reaction Time (Reflux) | Typical Yield |

| Aromatic (Anilines) | Ethanol | Glacial Acetic Acid | 2-6 hours | Good to Excellent |

| Aliphatic (Primary) | Methanol/Ethanol | Glacial Acetic Acid | 4-10 hours | Moderate to Good |

| Heterocyclic Amines | Ethanol | Glacial Acetic Acid/H2SO4 | 3-8 hours | Good to Excellent |

Characterization of Synthesized Schiff Bases

The structure of the newly synthesized pyrazole-based Schiff bases must be confirmed using a combination of spectroscopic techniques.[4][12]

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1580-1650 cm⁻¹.[5][13] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine provides further evidence of a successful reaction.[13]

-

¹H NMR Spectroscopy: The proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 10.0 ppm.[5][9] The integration of this signal should correspond to one proton.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base product.[9]

Figure 2: Overall experimental workflow.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete reaction; steric hindrance from the amine. | Increase reaction time; use a stronger acid catalyst (e.g., a drop of concentrated H₂SO₄); consider microwave synthesis. |

| Formation of Side Products | Self-condensation of the aldehyde or amine. | Ensure a 1:1 molar ratio of reactants; control the reaction temperature carefully. |

| Difficulty in Purification | Product is soluble in the reaction solvent. | After cooling, pour the reaction mixture into crushed ice to precipitate the product; recrystallize from a different solvent system. |

| Oily Product Formation | Low melting point of the Schiff base. | Try to induce crystallization by scratching the inside of the flask with a glass rod; purify by column chromatography. |

Applications in Drug Discovery

Pyrazole-based Schiff bases are of significant interest to drug development professionals due to their diverse biological activities.[1][2]

-

Anticancer Agents: Many pyrazole-Schiff base derivatives have shown potent cytotoxic activities against various cancer cell lines.[1][2]

-

Antimicrobial Agents: These compounds have been reported to exhibit significant antibacterial and antifungal properties.[3][4]

-

Anti-inflammatory and Analgesic Activity: The pyrazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs), and Schiff base derivatives often retain or enhance this activity.

-

Enzyme Inhibitors: The versatile structure of these compounds makes them suitable candidates for designing inhibitors for enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease.[1]

The 4-bromo substituent on the pyrazole ring provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of extensive compound libraries for high-throughput screening.

Conclusion

The condensation reaction of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde with primary amines is a robust and versatile method for synthesizing a diverse range of pyrazole-based Schiff bases. These compounds serve as valuable scaffolds in medicinal chemistry, with demonstrated potential across multiple therapeutic areas. The protocols and guidelines presented here offer a solid foundation for researchers and drug development professionals to explore this promising class of molecules.

References

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PMC. [Link]

-

Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. MDPI. [Link]

-

Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]

-

Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO. [Link]

-

Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]

-

Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Asian Journal of Chemistry. [Link]

-

In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti. Semantic Scholar. [Link]

-

Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Scite.ai. [Link]

-

Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. SciSpace. [Link]

-

Synthesis of pyrazole-based Schiff bases 5a–f, 6a–f, and 7a–f. ResearchGate. [Link]

-

Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

-

(PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ResearchGate. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. Semantic Scholar. [Link]

-

Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Heteroletters. [Link]

-

Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC - NIH. [Link]

-

Synthesis and anti-inflammatory activity study of Schiff bases complexes. ResearchGate. [Link]

-

Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]

-

Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. SCIRP. [Link]

-

Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]

-

p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

-

Organic Chemistry: Condensation Reactions. LabXchange. [Link]

Sources

- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 5. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. LabXchange [labxchange.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. scite.ai [scite.ai]

- 13. scispace.com [scispace.com]

- 14. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

Application Note: Microwave-Assisted Synthesis of Pyrazole-Benzaldehyde Derivatives

Executive Summary

This guide details the microwave-assisted synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction. Pyrazole-4-carbaldehydes are critical pharmacophores in drug discovery, serving as bio-isosteres for benzaldehydes in kinase inhibitors and anti-inflammatory agents.

Traditional thermal synthesis of these derivatives (via reflux) is energetically inefficient, requiring 3–12 hours and often yielding <60% product due to thermal degradation. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the Vilsmeier-Haack cyclization/formylation sequence, reducing reaction times to seconds or minutes while increasing yields to >85% .

Key Advantages of MW Protocol[2][3][4][5]

-

Kinetic Acceleration: Reduces reaction time from hours (thermal) to <3 minutes (MW).

-

Selectivity: Dielectric heating minimizes wall effects, reducing carbonization and side-product formation.

-

Green Chemistry: Compatible with solvent-free or high-concentration conditions, reducing waste.

Mechanistic Insight & Reaction Design

The synthesis proceeds via a "one-pot, two-step" equivalent or a sequential isolation method. This protocol focuses on the Vilsmeier-Haack cyclization of hydrazones , a pathway that benefits uniquely from microwave irradiation due to the polarity of the transition state.

The Microwave Effect on Vilsmeier-Haack

The reaction involves the attack of a Vilsmeier reagent (chloromethyliminium salt, formed in situ from POCl₃/DMF) on a hydrazone. This step involves the formation of a polar transition state.

-

Specific Microwave Effect: The transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state through dipole-dipole interactions, significantly lowering the activation energy (

). -

Ionic Conduction: The ionic nature of the Vilsmeier intermediate (

) couples efficiently with the microwave field, generating rapid internal heating.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the hydrazone precursor to the final pyrazole-aldehyde.

Figure 1: Mechanistic pathway of the microwave-assisted Vilsmeier-Haack cyclization.

Experimental Protocol

Materials & Equipment

-